molecular formula C18H13ClN2O4 B2927717 (2Z)-2-[(acetyloxy)imino]-N-(3-chlorophenyl)-2H-chromene-3-carboxamide CAS No. 1327179-10-1

(2Z)-2-[(acetyloxy)imino]-N-(3-chlorophenyl)-2H-chromene-3-carboxamide

Cat. No. B2927717
CAS RN: 1327179-10-1
M. Wt: 356.76
InChI Key: VNUNUFIKUZWUJM-UZYVYHOESA-N
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Description

This compound is a derivative of chromene, which is a heterocyclic compound consisting of a benzene ring fused to a pyran ring. It has an imino group (-N=), an acetyloxy group (-OCOCH3), and a chlorophenyl group (-C6H4Cl) attached to it. The (2Z) indicates the configuration of the double bond in the imino group .


Molecular Structure Analysis

The molecular structure would likely show conjugation between the benzene ring, the pyran ring, and the imino group, which could have implications for the compound’s color and reactivity .


Chemical Reactions Analysis

The compound could potentially undergo reactions at the imino group or at the aromatic rings. The imino group could react with nucleophiles, and the aromatic rings could undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties would depend on the specific structure of the compound. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the functional groups present .

Scientific Research Applications

Synthesis Methods

  • The synthesis of various 2-imino-2H-chromene-3-carboxamides, including compounds similar to the one , has been achieved through eco-friendly approaches. For instance, Proença and Costa (2008) describe a method using aqueous sodium carbonate or hydrogen carbonate solution at room temperature, highlighting an efficient yield and high atom economy (Proença & Costa, 2008).

Antimicrobial Activity

  • Some derivatives of 2-imino-2H-chromene-3-carboxamides exhibit antimicrobial properties. Ukhov et al. (2021) synthesized N-aryl-7-hydroxy-2-imino-2H-chromene-3-carboxamides and found them to have antimicrobial activity (Ukhov et al., 2021).

Anticancer Properties

  • Gill, Kumari, and Bariwal (2016) researched novel 2-imino-2H-chromene-3(N-aryl)carboxamides as potential cytotoxic agents. They investigated the impact of substituents on aryl and chromene rings on cytotoxic activity against human cancer cell lines, finding some compounds with potent activity (Gill et al., 2016).

Chemical Properties and Characterization

  • The chemical properties of various 2-imino-2H-chromene-3-carboxamides have been studied. For example, El-Agrody, Sabry, and Motlaq (2011) reported on the preparation and structural characterization of related compounds, evaluating their antimicrobial activities as well (El-Agrody et al., 2011).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s intended to be a drug, it would interact with biological targets in the body .

Future Directions

Future research could involve synthesizing this compound and studying its properties and potential applications. It could also involve modifying the structure to see how that affects its properties .

properties

IUPAC Name

[(Z)-[3-[(3-chlorophenyl)carbamoyl]chromen-2-ylidene]amino] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN2O4/c1-11(22)25-21-18-15(9-12-5-2-3-8-16(12)24-18)17(23)20-14-7-4-6-13(19)10-14/h2-10H,1H3,(H,20,23)/b21-18-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNUNUFIKUZWUJM-UZYVYHOESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)ON=C1C(=CC2=CC=CC=C2O1)C(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O/N=C\1/C(=CC2=CC=CC=C2O1)C(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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